

In-Depth Technical Guide: 1,3-Di-Boc-2-methylisothiourea

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Compound of Interest

Compound Name: 1,3-Di-Boc-2-methylisothiourea

Cat. No.: B1141452

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CAS Number: 107819-90-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-Boc-2-methylisothiourea, also known as N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea, is a versatile and widely used reagent in organic synthesis. Its primary application lies in the efficient guanylation of primary and secondary amines, a crucial transformation in the synthesis of a wide range of biologically active molecules and pharmaceuticals. The tert-butoxycarbonyl (Boc) protecting groups offer the advantage of mild reaction conditions and straightforward deprotection, making this reagent a valuable tool in modern medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its properties, synthesis, and applications, complete with detailed experimental protocols and data.

Physicochemical Properties

1,3-Di-Boc-2-methylisothiourea is a white to off-white solid. Below is a summary of its key physicochemical properties.

Property	Value
CAS Number	107819-90-9
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₄ S
Molecular Weight	290.38 g/mol [1]
Appearance	White to off-white or faint beige powder or crystals
Melting Point	115-121 °C
Solubility	Soluble in ether, ethyl acetate, dichloromethane, and other common organic solvents.
Synonyms	N,N'-Di-Boc-S-methylisothiourea, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea

Synthesis of 1,3-Di-Boc-2-methylisothiourea

The most common and efficient method for the preparation of **1,3-Di-Boc-2-methylisothiourea** involves the reaction of S-methylisothiourea hemisulfate with di-tert-butyl dicarbonate (Boc)₂O in a biphasic system.

Experimental Protocol: Synthesis of 1,3-Di-Boc-2-methylisothiourea

Materials:

- S-methylisothiourea hemisulfate
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (CH₂Cl₂)

- Water (H₂O)
- Hexanes
- Ethyl acetate

Procedure:

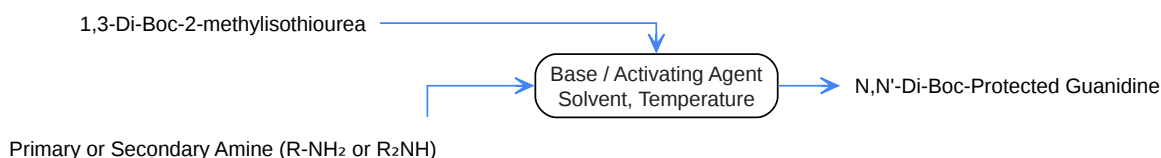
- In a round-bottom flask, dissolve S-methylisothiurea hemisulfate in water to create an aqueous solution.
- In a separate flask, dissolve di-tert-butyl dicarbonate in dichloromethane.
- Combine the two solutions in a reaction vessel and add a saturated aqueous solution of sodium bicarbonate.
- Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, separate the organic layer.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to yield **1,3-Di-Boc-2-methylisothiurea** as a white solid.

Applications in Guanylation Reactions

1,3-Di-Boc-2-methylisothiurea serves as an excellent electrophile for the guanylation of primary and secondary amines. The reaction proceeds through the displacement of the methylthiolate leaving group by the amine nucleophile.^[2]

General Reaction Scheme

The general transformation involves the reaction of an amine with **1,3-Di-Boc-2-methylisothiourea**, often in the presence of a base or an activating agent, to yield the corresponding N,N'-di-Boc-protected guanidine.



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Caption: General workflow for the guanylation of amines.

Experimental Protocols for Guanylation

4.2.1. Guanylation of Primary Amines with Triethylamine

This protocol is suitable for the guanylation of a wide range of primary amines.

Materials:

- Primary amine
- **1,3-Di-Boc-2-methylisothiourea**
- Triethylamine (Et₃N)
- Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography

Procedure:

- To a stirred solution of the primary amine in anhydrous DMF or THF at 0 °C, add **1,3-Di-Boc-2-methylisothiourea** (typically 1.0 to 1.2 equivalents).[3]
- Add triethylamine (2.0 to 3.0 equivalents) to the reaction mixture in one portion.[3]
- Allow the reaction to stir at 0 °C for 15-30 minutes, then warm to room temperature and continue stirring for several hours (monitor by TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel flash chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the N,N'-di-Boc-protected guanidine.[3]

4.2.2. Guanylation using Cyanuric Chloride (TCT) as an Activating Agent

This method provides an alternative to heavy-metal-based activating agents and is effective for various amines.[4]

Materials:

- Amine (primary or secondary)
- N,N'-Di-Boc-thiourea (can be used as a precursor to the S-methylated reagent in situ or the S-methylated reagent can be used directly)
- Cyanuric chloride (TCT)
- N-methylmorpholine (NMM)
- 4-Dimethylaminopyridine (DMAP, catalytic amount)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- In a round-bottomed flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.[5]
- To this activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[5]
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- After completion, work up the reaction by filtering any solids, concentrating the filtrate, and performing an aqueous extraction with ethyl acetate.
- Dry the organic layer, concentrate, and purify the product by column chromatography.[5]

Deprotection of N,N'-Di-Boc-Guanidines

The Boc protecting groups can be readily removed under acidic conditions to yield the free guanidine, typically as a salt.

Experimental Protocol: Boc Deprotection

Materials:

- N,N'-Di-Boc-protected guanidine
- Anhydrous Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
- Cold diethyl ether

Procedure:

- Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM or 1,4-dioxane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add trifluoroacetic acid (TFA) or a solution of 4M HCl in 1,4-dioxane.[5][6]

- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring until the deprotection is complete (monitor by TLC or LC-MS).[6]
- Concentrate the reaction mixture under reduced pressure.
- Add cold diethyl ether to the residue to precipitate the guanidinium salt.[6]
- Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

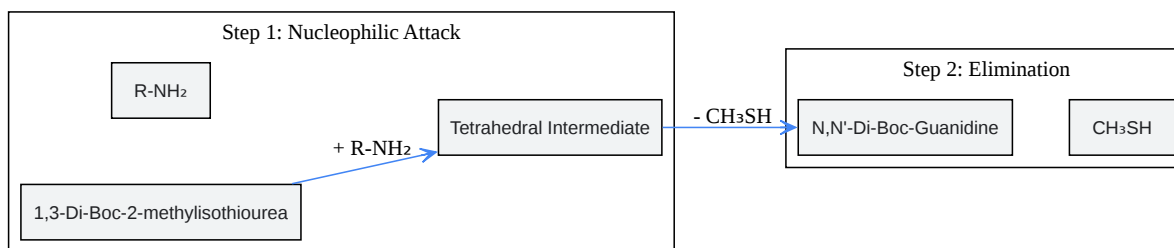
Data Presentation

The following table summarizes representative yields for the guanylation of various amines using **1,3-Di-Boc-2-methylisothiurea** and related methods.

Amine Substrate	Activating Agent/Base	Solvent	Yield (%)	Reference
Benzylamine	Triethylamine	DMF	86	[3]
Propylamine	- (Polymer-bound reagent)	THF	100	[7]
Piperidine	- (Polymer-bound reagent)	THF	100	[7]
Various primary and secondary amines	Cyanuric Chloride (TCT)	THF	up to 95	[4]
4-Bromophenethyl amine	Pyrazole-based reagent	THF	72	[5]

Reaction Mechanism and Workflow Visualization

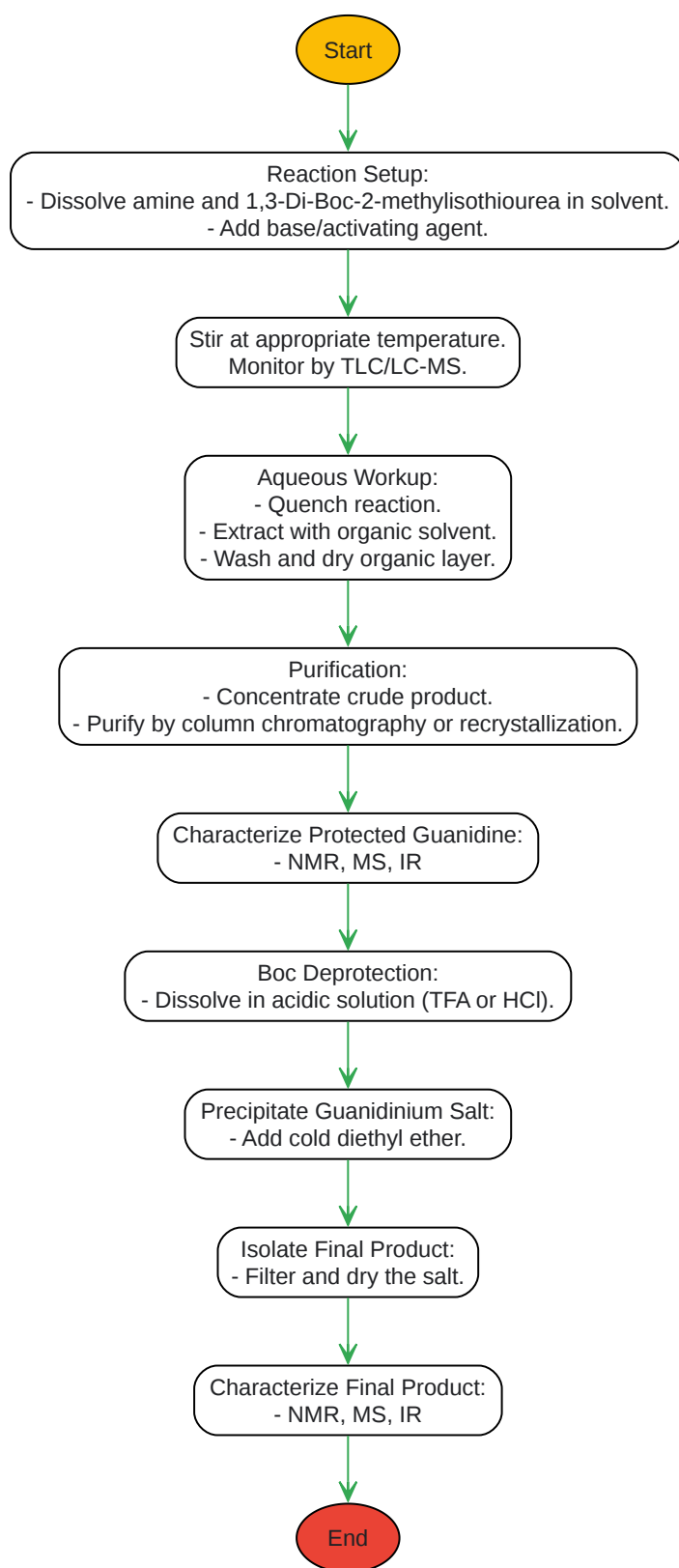
The guanylation reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiurea, followed by the elimination of methanethiol.



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Caption: Mechanism of amine guanylation.

The experimental workflow for a typical guanylation and subsequent deprotection is outlined below.



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Caption: Experimental workflow for guanylation and deprotection.

Conclusion

1,3-Di-Boc-2-methylisothiourea is a highly effective and versatile reagent for the synthesis of protected guanidines. Its stability, ease of handling, and the mild conditions required for both the guanylation reaction and the subsequent deprotection of the Boc groups make it an indispensable tool for chemists in academia and industry. The protocols and data presented in this guide offer a comprehensive resource for the successful application of this reagent in the synthesis of complex molecules.

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